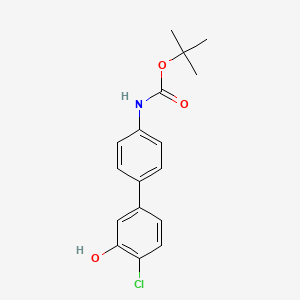
5-(4-BOC-Aminophenyl)-2-chlorophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-BOC-Aminophenyl)-2-chlorophenol, 95% (5-BOC-2-CP) is an organic compound that has been used in a variety of scientific research applications. It is an aromatic amine compound that is used in a variety of biochemical and physiological studies. 5-BOC-2-CP is used in the synthesis of other compounds, as well as for its ability to act as a reagent in a variety of chemical reactions.
Wissenschaftliche Forschungsanwendungen
5-(4-BOC-Aminophenyl)-2-chlorophenol, 95% has been used in a variety of scientific research applications, including the synthesis of other organic compounds, the study of biochemical and physiological processes, and the development of new drugs. It has also been used in the study of enzyme inhibition and enzyme activation, as well as in the study of the structure and function of proteins and other biomolecules.
Wirkmechanismus
5-(4-BOC-Aminophenyl)-2-chlorophenol, 95% acts as a reagent in a variety of chemical reactions. It is an aromatic amine compound that can act as a catalyst in the synthesis of other organic compounds. It is also an inhibitor of enzymes, which means that it can block the activity of certain enzymes. In addition, it can act as an activator of certain enzymes, which can lead to the production of certain products.
Biochemical and Physiological Effects
5-(4-BOC-Aminophenyl)-2-chlorophenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to be an inhibitor of certain enzymes, which can lead to the inhibition of certain biochemical pathways. In addition, it has been shown to be an activator of certain enzymes, which can lead to the production of certain products. It has also been shown to have an effect on the structure and function of proteins and other biomolecules, as well as on the regulation of gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(4-BOC-Aminophenyl)-2-chlorophenol, 95% in lab experiments is that it is relatively easy to synthesize and is relatively inexpensive. In addition, it is a highly reactive compound and can be used in a variety of chemical reactions. However, it has some limitations, such as its limited solubility in water and its potential to cause irritation if it comes into contact with skin or eyes.
Zukünftige Richtungen
The potential future directions for 5-(4-BOC-Aminophenyl)-2-chlorophenol, 95% include further research into its biochemical and physiological effects, the development of new drugs based on its structure, and the study of its potential applications in the synthesis of other compounds. In addition, further research into its mechanism of action, its effects on gene expression, and its potential as an enzyme activator or inhibitor could lead to new insights into its potential uses. Finally, further research into its solubility and its potential to cause irritation could lead to new ways of using it safely in laboratory experiments.
Synthesemethoden
The synthesis of 5-(4-BOC-Aminophenyl)-2-chlorophenol, 95% is a relatively simple process that begins with the reaction of 2-chlorophenol and 4-bromoacetophenone in a basic medium. This reaction is then followed by the addition of a base such as sodium hydroxide or potassium hydroxide. The resulting product is 5-(4-BOC-Aminophenyl)-2-chlorophenol, 95%, which is then purified by recrystallization.
Eigenschaften
IUPAC Name |
tert-butyl N-[4-(4-chloro-3-hydroxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-17(2,3)22-16(21)19-13-7-4-11(5-8-13)12-6-9-14(18)15(20)10-12/h4-10,20H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAAUHZVBLOUAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[4-(4-chloro-3-hydroxyphenyl)phenyl]carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

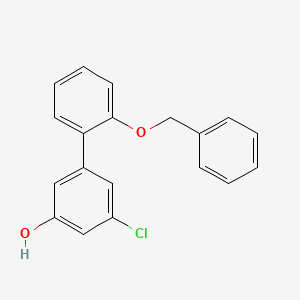
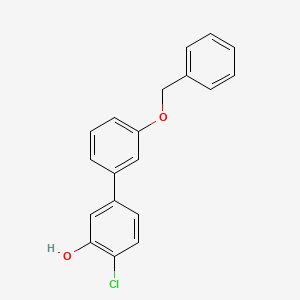
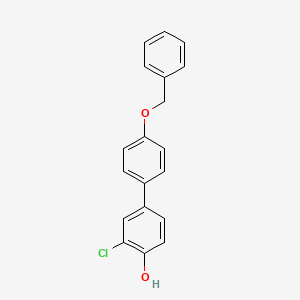
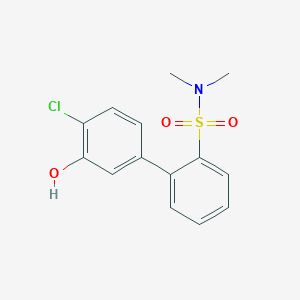

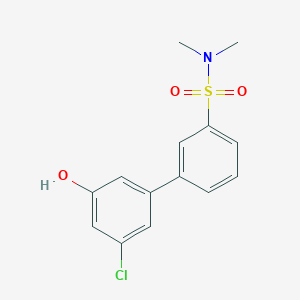
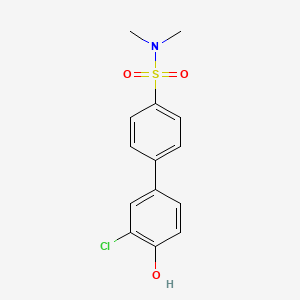

![2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382278.png)
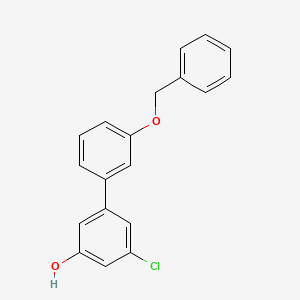

![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382304.png)

